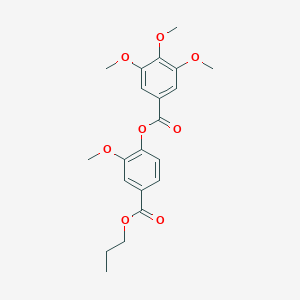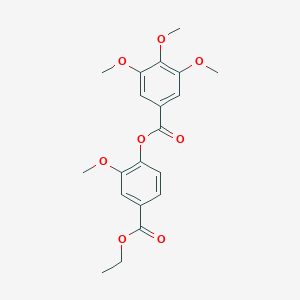![molecular formula C18H18ClNO4 B309446 Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and anti-inflammatory activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate. One potential direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more research is needed to evaluate the safety and toxicity of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate in vivo.
Méthodes De Synthèse
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride to form 4-chloro-3-[(2-methoxybenzoyl)amino]benzoic acid. This intermediate is then reacted with propyl chloroformate to yield Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate.
Applications De Recherche Scientifique
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C18H18ClNO4 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)12-8-9-14(19)15(11-12)20-17(21)13-6-4-5-7-16(13)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Clé InChI |
YZXZEMYZODXIPY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)